molecular formula C12H18O3 B2811484 (2S)-3-(2,3-Dimethoxyphenyl)-2-methylpropan-1-ol CAS No. 2248185-99-9

(2S)-3-(2,3-Dimethoxyphenyl)-2-methylpropan-1-ol

Cat. No. B2811484
CAS RN: 2248185-99-9
M. Wt: 210.273
InChI Key: CDXARGYNKGOMLE-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-3-(2,3-Dimethoxyphenyl)-2-methylpropan-1-ol is a compound that belongs to the family of phenethylamine derivatives. It is also known as 2,3-Dimethoxy-4-methylamphetamine (DOM) and is a psychoactive drug. DOM is a potent hallucinogen and has been used for recreational purposes. However,

Mechanism of Action

(2S)-3-(2,3-Dimethoxyphenyl)-2-methylpropan-1-ol acts as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, cognition, and perception. Activation of the 5-HT2A receptor by this compound leads to the stimulation of the visual cortex, resulting in hallucinations and altered perception.
Biochemical and Physiological Effects
This compound has been shown to have both acute and long-term effects on the brain. Acutely, this compound induces hallucinations, altered perception, and changes in mood. Long-term use of this compound has been associated with changes in brain structure and function, including alterations in neuroplasticity and synaptic connectivity.

Advantages and Limitations for Lab Experiments

The advantages of using (2S)-3-(2,3-Dimethoxyphenyl)-2-methylpropan-1-ol in lab experiments include its potency and selectivity for the 5-HT2A receptor. This allows researchers to study the specific effects of 5-HT2A receptor activation on brain function and behavior. However, the limitations of using this compound include its potential for abuse and the ethical considerations associated with using a psychoactive drug in research.

Future Directions

There are several future directions for research on (2S)-3-(2,3-Dimethoxyphenyl)-2-methylpropan-1-ol. One area of interest is the potential therapeutic applications of the drug. This compound has been shown to have anti-inflammatory properties and may be useful in the treatment of certain neurological disorders. Additionally, further research is needed to understand the long-term effects of this compound on brain structure and function. Finally, the development of more selective and potent 5-HT2A receptor agonists may lead to new insights into the role of this receptor in brain function and behavior.

Synthesis Methods

The synthesis of (2S)-3-(2,3-Dimethoxyphenyl)-2-methylpropan-1-ol involves several steps. The first step is the conversion of 2,3-dimethoxybenzaldehyde to 2,3-dimethoxyphenyl-2-nitropropene. The second step is the reduction of 2,3-dimethoxyphenyl-2-nitropropene to 2,3-dimethoxyphenylpropan-2-amine. The final step is the reduction of 2,3-dimethoxyphenylpropan-2-amine to this compound.

Scientific Research Applications

(2S)-3-(2,3-Dimethoxyphenyl)-2-methylpropan-1-ol has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

properties

IUPAC Name

(2S)-3-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-9(8-13)7-10-5-4-6-11(14-2)12(10)15-3/h4-6,9,13H,7-8H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXARGYNKGOMLE-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C(=CC=C1)OC)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=C(C(=CC=C1)OC)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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